
3,4,5-Tribromophenol
概要
説明
3,4,5-Tribromophenol is an organic compound consisting of a phenol molecule substituted with three bromine atoms at the 3rd, 4th, and 5th positions on the benzene ring. This compound is part of the bromophenol family, which includes various brominated derivatives of phenol. The molecular formula of this compound is C6H3Br3O, and it has a molecular weight of approximately 330.8 g/mol .
作用機序
Target of Action
3,4,5-Tribromophenol (TBP) is a brominated phenol that is widely used as a brominated flame retardant (BFR), intermediate to produce other BFRs, and fungicide for wood preservative . The primary targets of TBP are human peripheral blood mononuclear cells (PBMCs), which play a crucial role in the immune system .
Mode of Action
TBP interacts with its targets, the PBMCs, inducing single and, to a lesser extent, double strand-breaks formation and causing oxidative damage to pyrimidines, and particularly to purines in the incubated cells . The observed changes were most probably induced by indirect DNA-damaging agents, such as reactive oxygen species (ROS) and other reactive species .
Biochemical Pathways
The biochemical pathways affected by TBP involve the DNA repair mechanisms of the PBMCs. These cells efficiently repaired the DNA strand-breaks induced by TBP, but they were unable to remove completely damaged DNA . This suggests that TBP might inhibit embryonic development by influencing the generation of three primary germ layers and fetal membranes .
Pharmacokinetics
It is known that tbp is frequently detected in environmental components . The detection of TBP in human bodies has earned great concerns about its adverse effects on human beings, especially for early embryonic development .
Result of Action
The result of TBP’s action is the induction of DNA damage in PBMCs, which can lead to genotoxic effects .
Action Environment
The action of TBP is influenced by environmental factors. Due to the widespread exposure of the general population to BFRs and insufficient knowledge on their toxic action, including genotoxic potential, the effect of TBP on DNA damage in human peripheral blood mononuclear cells (PBMCs) has been studied . The presence of TBP has been documented in the environment, food, drinking water, inhaled dust and the human body .
生化学分析
Biochemical Properties
3,4,5-Tribromophenol is an organic compound consisting of hydroxyl groups and bromine atoms bonded to a benzene ring . It can be viewed as a hydroxyl derivative of bromobenzene or as a brominated derivative of phenol . The OH group “activates” the benzene ring by increasing the electron density - especially at carbons 2, 4, and 6. This makes it more reactive (attractive) to electrophiles .
Cellular Effects
This compound has been shown to have dose-dependent toxic effects on mouse embryos from peri-implantation to egg cylinder stages . It inhibits the differentiation and survival of epiblast (EPI) cells and extraembryonic endoderm (ExEn) cells, while those of extraembryonic ectoderm (ExEc) cells are not influenced .
Molecular Mechanism
This compound undergoes various transformation pathways, including debromination, hydroxylation, methylation, coupling reactions, sulfation, and glycosylation . It is remarkable that a total of seven hydrophobic, persistent, and toxic OH-PBDEs and PBDD/Fs were found, indicating the biotic dimeric reactions of this compound that occurred in the rice plants .
Temporal Effects in Laboratory Settings
In laboratory settings, 99.2% of this compound was metabolized by rice after exposure for 5 days . A large number of metabolites (39) were found in rice root, and 10 of them could be translocated and detected in rice stems or leaves .
Dosage Effects in Animal Models
In animal models, this compound exposures resulted in neurological, reproductive, and developmentally toxic outcomes and is a suspected endocrine disrupter . In a prospective study where male and female SD rats were administered 0.5 µmol/kg of this compound, blood concentrations were found to be highly predictable based on a linear relationship between dose and concentration .
Metabolic Pathways
This compound is involved in multiple metabolic pathways. It undergoes oxidative degradation catalyzed by SiO2-supported iron (III)-5,10,15,20- tetrakis (4-carboxyphenyl) porphyrin . It is degraded by Bacillus sp.GZT strain via reductive bromination as a major degradation pathway .
Transport and Distribution
This compound is readily absorbed at all doses and routes tested with an oral bioavailability of 23%–27%; 49% of this compound is expected to be dermally bioavailable in humans . This suggests that humans are likely to have significant systemic exposure when this compound is ingested or dermal exposure occurs .
準備方法
3,4,5-Tribromophenol can be synthesized through the electrophilic halogenation of phenol using bromine. This reaction involves the substitution of hydrogen atoms on the benzene ring with bromine atoms. The reaction is typically carried out in the presence of a solvent such as chloroform or acetic acid, and the bromination process is facilitated by the activating effect of the hydroxyl group on the phenol ring .
In industrial settings, bromination can be performed using continuous flow techniques, which offer a safer and more sustainable alternative to traditional batch processes. In these methods, bromine or bromine-containing reagents are generated in situ and directly coupled to the bromination reaction .
化学反応の分析
3,4,5-Tribromophenol undergoes various chemical reactions, primarily involving electrophilic aromatic substitution. Some of the key reactions include:
Bromination: The compound can undergo further bromination to form higher brominated phenols.
Nitration: this compound can be nitrated using nitric acid, resulting in the formation of nitro-substituted derivatives.
Reduction: The bromine atoms can be reduced to form less brominated phenols or completely dehalogenated phenol.
Substitution: The bromine atoms can be substituted with other functional groups, such as amino or alkyl groups, through nucleophilic substitution reactions
Common reagents used in these reactions include bromine, nitric acid, and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
3,4,5-Tribromophenol has several applications in scientific research and industry:
Flame Retardants: It is used as an intermediate in the production of brominated flame retardants, which are added to various materials to enhance their fire resistance.
Environmental Studies: Researchers study the environmental impact of brominated compounds, including their presence in human tissues and potential health effects.
Chemical Synthesis: This compound serves as a building block for the synthesis of more complex organic molecules.
類似化合物との比較
3,4,5-Tribromophenol is part of a larger family of bromophenols, which includes mono-, di-, tetra-, and pentabromophenols. Some similar compounds include:
2,4,6-Tribromophenol: Another tribrominated phenol with bromine atoms at the 2nd, 4th, and 6th positions.
2,3,4-Tribromophenol: A positional isomer with bromine atoms at the 2nd, 3rd, and 4th positions.
2,3,5-Tribromophenol: A positional isomer with bromine atoms at the 2nd, 3rd, and 5th positions.
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and applications. Compared to other bromophenols, it may exhibit different physical and chemical properties, making it suitable for specific industrial and research purposes.
特性
IUPAC Name |
3,4,5-tribromophenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br3O/c7-4-1-3(10)2-5(8)6(4)9/h1-2,10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAVNMOZXRFSVPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)Br)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116434-90-3 | |
| Record name | 3,4,5-tribromophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6,8-Dichloroimidazo[1,2-b]pyridazine](/img/structure/B3086678.png)

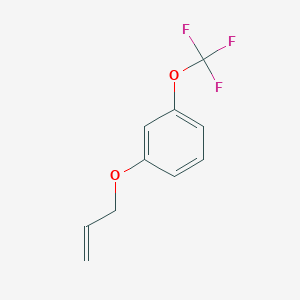
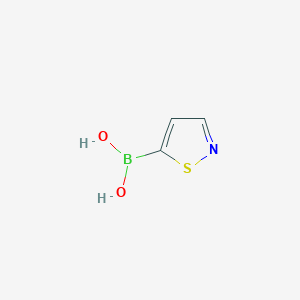
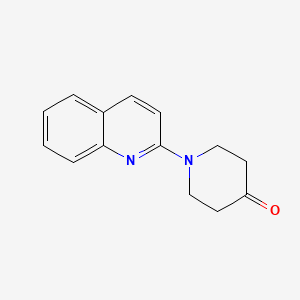

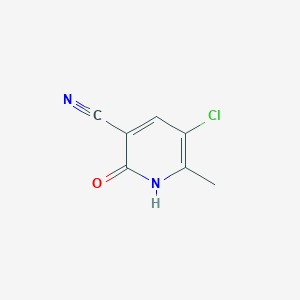
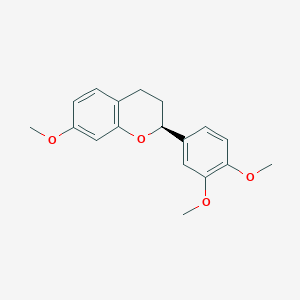
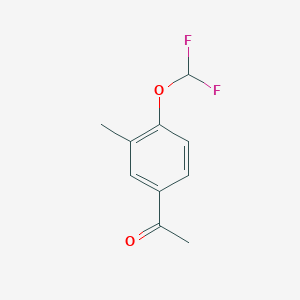

![8-Chloro-4-furan-2-yl-2,3,3a,4,5,9b-hexahydro-furo[3,2-c]quinoline](/img/structure/B3086774.png)
![N-{4-[(E)-2-(1,3-benzoxazol-2-yl)ethenyl]phenyl}-4-fluorobenzenecarboxamide](/img/structure/B3086777.png)

![(2E)-3-[2-(Allyloxy)phenyl]acrylic acid](/img/structure/B3086791.png)
